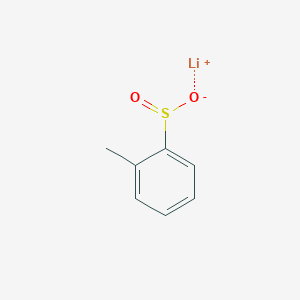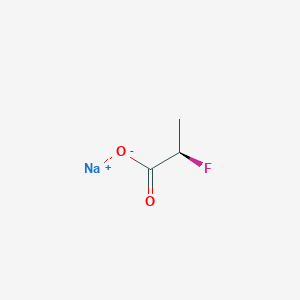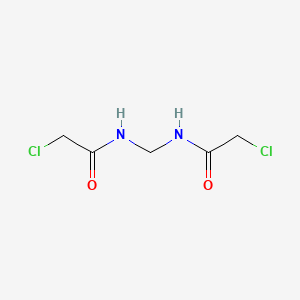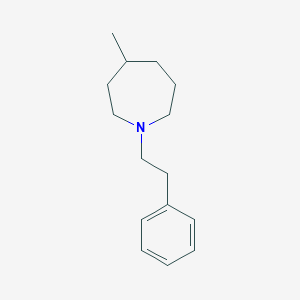
lithium(1+)ion2-methylbenzene-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 2-methylbenzene-1-sulfinate involves the reaction of 2-methylbenzenesulfinic acid with lithium hydroxide. The reaction is typically carried out in an aqueous medium under controlled temperature conditions to ensure the complete conversion of the acid to its lithium salt . The reaction can be represented as follows:
C7H8O2S+LiOH→C7H7LiO2S+H2O
Industrial Production Methods
In an industrial setting, the production of lithium(1+) ion 2-methylbenzene-1-sulfinate follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product . The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and reaction progress.
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+) ion 2-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: The sulfinic group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: The major product is 2-methylbenzenesulfonate.
Reduction: The major product is 2-methylbenzenesulfide.
Substitution: The products vary depending on the electrophile used but typically include substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Lithium(1+) ion 2-methylbenzene-1-sulfinate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of lithium(1+) ion 2-methylbenzene-1-sulfinate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and proteins, leading to changes in their activity and function . These interactions can result in various biological effects, including modulation of cellular signaling pathways and alteration of metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- Lithium benzenesulfinate
- Lithium toluenesulfinate
- Lithium p-toluenesulfinate
Uniqueness
Lithium(1+) ion 2-methylbenzene-1-sulfinate is unique due to the presence of the 2-methyl group on the benzene ring, which imparts distinct chemical and physical properties compared to its analogs . This structural difference can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications .
Propiedades
IUPAC Name |
lithium;2-methylbenzenesulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S.Li/c1-6-4-2-3-5-7(6)10(8)9;/h2-5H,1H3,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBOPQGPOHMAGY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC=CC=C1S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7LiO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate](/img/structure/B6612193.png)












